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  • Product: alpha-Methyl-D-3-fluorophenylalanine
  • CAS: 1270184-80-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Comparative Hydrophobicity of α-Methyl-D-3-fluorophenylalanine and Natural Phenylalanine

Introduction: The Critical Role of Hydrophobicity in Drug Design and Protein Engineering Hydrophobicity, the measure of a molecule's aversion to aqueous environments, is a fundamental physicochemical parameter that gover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydrophobicity in Drug Design and Protein Engineering

Hydrophobicity, the measure of a molecule's aversion to aqueous environments, is a fundamental physicochemical parameter that governs a multitude of biological processes.[] For researchers in drug development and protein engineering, a nuanced understanding and precise manipulation of hydrophobicity are paramount. This property profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to biological targets.[2]

Natural amino acids, the building blocks of proteins, exhibit a wide spectrum of hydrophobicities, largely dictated by the nature of their side chains. Phenylalanine, with its benzyl side chain, is a canonical hydrophobic amino acid.[3] However, the strategic incorporation of non-natural amino acids with tailored hydrophobic properties offers a powerful tool to enhance the therapeutic potential of peptides and proteins. This guide provides an in-depth technical analysis of the comparative hydrophobicity of natural L-phenylalanine and a synthetically modified analogue, α-Methyl-D-3-fluorophenylalanine. We will explore the theoretical underpinnings of how α-methylation and fluorination impact hydrophobicity and provide detailed experimental protocols for their empirical determination.

Structural Comparison: Phenylalanine vs. α-Methyl-D-3-fluorophenylalanine

The structural divergence between natural phenylalanine and its modified counterpart is key to understanding their differing hydrophobic characters.

  • Natural Phenylalanine (Phe): An aromatic amino acid with a benzyl side chain attached to the α-carbon. It is classified as a nonpolar, hydrophobic amino acid.[3]

  • α-Methyl-D-3-fluorophenylalanine: This analogue incorporates two key modifications:

    • α-Methylation: The hydrogen atom on the α-carbon is replaced by a methyl group.[4]

    • Fluorination: A hydrogen atom on the 3rd position (meta-position) of the phenyl ring is substituted with a fluorine atom.[5]

These modifications are not merely additive; they synergistically influence the molecule's size, conformation, and electronic properties, thereby altering its interaction with water and nonpolar environments.

G cluster_phe Natural L-Phenylalanine cluster_mod_phe α-Methyl-D-3-fluorophenylalanine phe_structure Structure: - Benzyl side chain - α-hydrogen mod_phe_structure Structure: - 3-Fluorobenzyl side chain - α-methyl group phe_structure->mod_phe_structure Structural Modifications: 1. α-Methylation 2. 3-Fluorination phe_properties Properties: - Hydrophobic - Nonpolar mod_phe_properties Properties: - Increased Hydrophobicity (Predicted) - Altered electronic distribution

Caption: Structural comparison of L-Phenylalanine and α-Methyl-D-3-fluorophenylalanine.

Theoretical Framework: Predicting the Impact of α-Methylation and Fluorination on Hydrophobicity

The increased hydrophobicity of α-Methyl-D-3-fluorophenylalanine compared to natural phenylalanine can be predicted by considering the individual and combined effects of its structural modifications.

The Influence of Fluorination

The substitution of hydrogen with fluorine on an aromatic ring generally leads to an increase in hydrophobicity.[2][6] This is attributed to several factors:

  • High Electronegativity: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electronic distribution of the molecule.[5] This can reduce the ability of the aromatic ring to participate in hydrogen bonding with water.[6]

  • Low Polarizability: The fluorine atom has low polarizability, which further contributes to its hydrophobic character.[5]

  • Minimal Steric Perturbation: The van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning this substitution does not significantly increase the molecule's size, allowing for its incorporation into sterically constrained environments.[7]

Studies have shown that the position of fluorine substitution on the phenyl ring can influence the magnitude of the hydrophobic effect.[3] While a definitive ranking is context-dependent, the introduction of a fluorine atom at the meta position, as in 3-fluorophenylalanine, is known to increase the hydrophobicity of the parent amino acid.

The Role of α-Methylation

The addition of a methyl group at the α-carbon also contributes to an increase in hydrophobicity. This is primarily due to the nonpolar nature of the methyl group itself. Furthermore, α-methylation can have conformational effects on the peptide backbone, which may indirectly influence the overall hydrophobicity of a peptide in which it is incorporated.[4]

Synergistic Effect

The combination of both 3-fluorination and α-methylation in α-Methyl-D-3-fluorophenylalanine is expected to result in a significantly more hydrophobic molecule than natural phenylalanine. The fluorinated phenyl ring will have a reduced capacity for polar interactions, and the additional nonpolar methyl group will further drive the molecule out of aqueous environments.

Quantitative Comparison of Hydrophobicity

The hydrophobicity of a compound is often quantified by its partition coefficient (P) between an organic solvent (typically n-octanol) and water. This is usually expressed as its logarithm, logP. A higher logP value indicates greater hydrophobicity.

CompoundPredicted LogPRationale for Prediction
L-Phenylalanine~ -1.38Experimentally determined and computationally predicted values are in this range.[8]
3-Fluorophenylalanine~ -1.9Computationally predicted value. The increase in hydrophobicity from fluorination is expected.[9][10]
α-Methyl-D-phenylalanine> -1.38The addition of a methyl group is expected to increase hydrophobicity compared to phenylalanine.[4]
α-Methyl-D-3-fluorophenylalanine > -1.9 The combined effects of fluorination and methylation are predicted to result in the highest hydrophobicity.

Experimental Determination of Hydrophobicity: Protocols and Methodologies

For a definitive comparison of the hydrophobicity of α-Methyl-D-3-fluorophenylalanine and natural phenylalanine, empirical determination is essential. The two most common and reliable methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the Shake-Flask method for logP determination.

Protocol 1: Comparative Hydrophobicity by RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Objective: To determine the relative hydrophobicity of L-phenylalanine and α-Methyl-D-3-fluorophenylalanine by comparing their retention times on a C18 column.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • L-Phenylalanine standard

  • α-Methyl-D-3-fluorophenylalanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of L-phenylalanine and α-Methyl-D-3-fluorophenylalanine in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the samples through a 0.22 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 214 nm and 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Inject each sample in triplicate.

    • Record the retention time for each compound.

    • A longer retention time for α-Methyl-D-3-fluorophenylalanine will confirm its higher hydrophobicity compared to L-phenylalanine.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides a highly nonpolar environment for hydrophobic interactions.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for RP-HPLC, allowing for a wide range of polarities to be explored through gradient elution.

  • Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent, protonating the carboxylic acid and amino groups of the amino acids to ensure they are in a single, uncharged form, which improves peak shape and reproducibility.

  • Gradient Elution: A gradient from a low to a high concentration of the organic solvent (acetonitrile) is used to ensure that both the less hydrophobic phenylalanine and the more hydrophobic modified analogue are eluted within a reasonable time with good peak resolution.

G cluster_workflow RP-HPLC Workflow for Hydrophobicity Comparison start Sample Preparation (Phe and Mod-Phe) injection HPLC Injection start->injection separation Separation on C18 Column (Hydrophobic Interactions) injection->separation detection UV Detection separation->detection separation->detection Elution with ACN/Water Gradient analysis Data Analysis (Compare Retention Times) detection->analysis

Sources

Exploratory

An In-depth Technical Guide to the Solubility of α-Methyl-D-3-fluorophenylalanine in Water vs. Organic Solvents

Abstract alpha-Methyl-D-3-fluorophenylalanine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of peptide-based ther...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

alpha-Methyl-D-3-fluorophenylalanine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of peptide-based therapeutics and as a tracer for positron emission tomography (PET).[1][2] Its physicochemical properties, especially solubility, are critical determinants of its utility in both synthetic protocols and final drug formulations. This guide provides a comprehensive analysis of the solubility characteristics of α-Methyl-D-3-fluorophenylalanine, contrasting its behavior in aqueous media with a range of organic solvents. We delve into the molecular factors governing its solubility, provide detailed, field-proven protocols for its experimental determination, and discuss strategies for modulating its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility.

Introduction: The Significance of α-Methyl-D-3-fluorophenylalanine and Its Solubility

The strategic incorporation of fluorine into amino acids can profoundly alter the properties of peptides and proteins, often enhancing thermal stability, metabolic resistance, and binding affinity.[][4][5] α-Methyl-D-3-fluorophenylalanine is a prime example of such a modified amino acid. It combines three key structural modifications to the natural L-phenylalanine:

  • D-Configuration: Provides resistance to enzymatic degradation by proteases, a crucial attribute for therapeutic peptides.[6]

  • α-Methyl Group: Introduces conformational constraints and can further enhance proteolytic stability.[6][7]

  • 3-Fluoro Group: The fluorine atom on the phenyl ring modulates electronic properties, hydrophobicity, and can serve as a probe for ¹⁹F NMR studies or as a site for radiolabeling (e.g., with ¹⁸F for PET imaging).[1][4]

The solubility of a drug candidate is a paramount physicochemical property that influences every stage of the drug development pipeline.[8] Poor solubility can lead to unreliable results in biological assays, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[9] Understanding the solubility of α-Methyl-D-3-fluorophenylalanine in both water—the biological medium—and various organic solvents—used during synthesis, purification, and formulation—is therefore essential for its effective application.[10]

Physicochemical Drivers of Solubility

The solubility of α-Methyl-D-3-fluorophenylalanine is a complex interplay of its molecular structure and the properties of the solvent.

The Zwitterionic Nature in Aqueous Media

Like all amino acids, α-Methyl-D-3-fluorophenylalanine exists predominantly as a zwitterion in aqueous solutions near neutral pH.[11][12] In this state, the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻), resulting in a molecule with a net neutral charge but high polarity.[13]

This zwitterionic character dictates its aqueous solubility:

  • Favorable Interactions: The charged groups can form strong ion-dipole interactions and hydrogen bonds with water molecules.[11]

  • Unfavorable Interactions: The hydrophobic 3-fluorobenzyl side chain and the α-methyl group limit solubility. Furthermore, in the solid state, the strong electrostatic interactions between zwitterions create a stable crystal lattice that requires significant energy to overcome for dissolution.[14]

The solubility of amino acids in water is typically lowest at their isoelectric point (pI) , the pH at which the net charge is zero.[11][14] At pH values below the pI, the carboxylate group becomes protonated (-COOH), and the molecule carries a net positive charge. At pH values above the pI, the ammonium group is deprotonated (-NH₂), and the molecule carries a net negative charge. These charged species (cationic and anionic forms) generally exhibit higher aqueous solubility than the neutral zwitterion due to more effective ion-dipole interactions with water.[13][15]

Impact of Fluorine and Methyl Substituents

The introduction of fluorine and an α-methyl group significantly modifies the molecule's properties compared to native phenylalanine:

  • Fluorine: The highly electronegative fluorine atom alters the electronic distribution of the phenyl ring and can participate in hydrogen bonding.[16] While often considered to increase hydrophobicity, the effect of fluorination on solubility is nuanced and depends on the overall molecular context.[][16]

  • α-Methyl Group: This group increases the steric bulk and the hydrophobicity of the molecule, which is generally expected to decrease aqueous solubility.[6]

Comparative Solubility Profile

While precise, publicly available quantitative data for α-Methyl-D-3-fluorophenylalanine is limited, we can infer its likely solubility behavior based on related compounds and fundamental principles. The following table summarizes the expected solubility trends.

Solvent SystemSolvent TypeExpected SolubilityRationale
Water (pH ~7) Polar ProticLow to ModerateZwitterionic form has a high crystal lattice energy. Hydrophobic side chain limits solubility.[14]
Aqueous Acid (e.g., pH 2) Polar ProticHigher than neutral pHFormation of the more soluble cationic species (-COOH, -NH₃⁺).[13]
Aqueous Base (e.g., pH 10) Polar ProticHigher than neutral pHFormation of the more soluble anionic species (-COO⁻, -NH₂).[13]
Methanol / Ethanol Polar ProticModerateCan solvate both the polar head and, to some extent, the nonpolar side chain. Disrupts the zwitterionic crystal lattice.
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for polar compounds, including amino acid derivatives. Effectively solvates both charged groups.[17]
Acetone Polar AproticLow to ModerateLess polar than DMSO; moderate ability to dissolve the compound.[18]
Acetonitrile Polar AproticLowLower polarity and hydrogen bonding capability compared to other polar solvents.[18]
Dichloromethane (DCM) NonpolarVery Low / InsolubleUnable to effectively solvate the charged zwitterionic groups.
Hexanes / Ethyl Acetate Nonpolar / Weakly PolarVery Low / InsolubleIncompatible with the highly polar nature of the amino acid.[18]

Note: For a protected version, such as Boc-α-Methyl-D-3-fluorophenylalanine, where the amino group is protected, the zwitterionic character is removed. This derivative is no longer an amino acid in the strict sense and will be significantly more soluble in a wider range of organic solvents (e.g., ethyl acetate, DCM) and much less soluble in water.[10]

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial. The two most common methods are the equilibrium (shake-flask) and kinetic solubility assays.[8]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[19] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period with an excess of the solid compound.

Causality: The long incubation with agitation ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the dissolved solute, providing the most accurate and reliable solubility value.[19][20]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid α-Methyl-D-3-fluorophenylalanine to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4) in a glass vial. The excess solid is critical to ensure saturation.[21]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[9][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) is required to separate the saturated solution from the undissolved solid.[9]

  • Quantification: Dilute the clear, saturated solution with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22]

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the equilibrium solubility.

Protocol: Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery.[23] They measure the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[8][9] This value is often referred to as the "apparent solubility."

Causality: This method is faster because it does not wait for thermodynamic equilibrium. It reflects the solubility of the amorphous or least stable solid form that precipitates from the supersaturated solution, rather than the most stable crystalline form. The results are highly dependent on the protocol (e.g., incubation time, DMSO percentage).[8]

Step-by-Step Methodology (Nephelometric Method):

  • Stock Solution: Prepare a high-concentration stock solution of α-Methyl-D-3-fluorophenylalanine in 100% DMSO (e.g., 20 mM).[23]

  • Plate Setup: In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the aqueous buffer (e.g., PBS).[23] This is typically done in a serial dilution format to test a range of concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1-2 hours.[9]

  • Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed (indicating precipitation) is reported as the kinetic solubility.[8][23]

Visualizing Experimental and Logical Workflows

Diagram 1: Workflow for Equilibrium Solubility Determination

This diagram outlines the logical flow of the gold-standard shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant T (24-72 hours) A->B Start Equilibration C Centrifuge or Filter Supernatant B->C Equilibrium Reached D Dilute Aliquot C->D Collect Sample E Analyze by HPLC or LC-MS D->E Prepare for Analysis F Determine Solubility (from Calibration Curve) E->F Calculate Concentration

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Diagram 2: Factors Influencing Aqueous Solubility

This diagram illustrates the key molecular and solution factors that govern the solubility of α-Methyl-D-3-fluorophenylalanine in water.

G cluster_promoting Promoting Factors cluster_limiting Limiting Factors Sol Aqueous Solubility Zwitterion Zwitterionic State (-NH3+, -COO-) Zwitterion->Sol H-Bonds, Ion-Dipole pH_away pH ≠ pI (Net Charge) pH_away->Sol ↑ Ion-Dipole Lattice High Crystal Lattice Energy Lattice->Sol Resists Dissolution Hydrophobicity Hydrophobic Side Chain (3-F-Benzyl, α-Methyl) Hydrophobicity->Sol Disrupts Water Structure pH_at pH = pI (Net Neutral) pH_at->Sol Minimizes Solvation

Caption: Key Factors Governing Aqueous Solubility.

Conclusion

The solubility of α-Methyl-D-3-fluorophenylalanine is governed by a delicate balance between its polar, zwitterionic amino acid core and its hydrophobic, substituted side chain. Its aqueous solubility is expected to be moderate and highly dependent on pH, a critical consideration for biological applications. In contrast, its solubility in organic solvents varies widely, with high solubility in polar aprotic solvents like DMSO and poor solubility in nonpolar solvents. For drug development professionals, accurately measuring solubility via robust methods like the shake-flask protocol is non-negotiable. This foundational data informs everything from reaction conditions and purification strategies to the design of effective formulations for preclinical and clinical evaluation.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Link

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • BioDuro. ADME Solubility Assay. Link

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Link

  • Vaia. Why do most amino acids exist in the zwitterionic form at physiological. Link

  • BOC Sciences. Fluorinated Amino Acids.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link

  • ResearchGate. pH dependence of amino acid solubility. Link

  • Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Link

  • Quora. At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point?. Link

  • Vymětal, J., & Vondrášek, J. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. RSC Publishing. Link

  • aqion. (2024). Zwitterions and Amino Acids. Link

  • SSRN. (2024). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. Link

  • World Health Organization (WHO). (2019). Annex 4. Link

  • Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC. Link

  • Clark, J. (2015). the acid base behaviour of amino acids. Chemguide. Link

  • Hörter, D., & Dressman, J. B. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Link

  • Salwiczek, M., et al. (2012). Fluorine: A new element in protein design. PMC. Link

  • Gillis, E. P., et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Link

  • de Oliveira, A. C., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Link

  • PubChem. 2-Fluoro-alpha-methyl-L-phenylalanine. Link

  • PubChem. p-Fluorophenylalanine. Link

  • Chem-Impex. Boc-α-methyl-D-3-fluorophenylalanine. Link

  • Beil, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Link

  • CymitQuimica. CAS 17350-84-4: α-Methyl-D-phenylalanine. Link

  • Chem-Impex. α-Methyl-L-3-fluorophenylalanine. Link

  • PubChem. L-Alpha-methylphenylalanine. Link

  • PubChem. 3-Fluorophenylalanine. Link

  • PubChem. 4-fluoro-L-phenylalanine. Link

  • TargetMol. 4-Fluoro-D-phenylalanine HCl. Link

  • Nguyen, D. P., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. Link

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Foundational

Boc-alpha-Methyl-D-3-fluorophenylalanine synonyms and IUPAC name

Topic: Boc-alpha-Methyl-D-3-fluorophenylalanine synonyms and IUPAC name Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-alpha-Methyl-D-3-fluorophenylalanine synonyms and IUPAC name Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

Boc-alpha-Methyl-D-3-fluorophenylalanine is a highly specialized non-proteinogenic amino acid derivative used extensively in medicinal chemistry and peptide therapeutics. It combines three critical structural modifications:

  • Alpha-Methylation: Restricts conformational freedom (promoting helical structures) and blocks proteolytic degradation by preventing alpha-proton abstraction.

  • Fluorination (3-Fluoro): Modulates electronic properties of the phenyl ring, enhances lipophilicity, and improves metabolic stability against oxidative metabolism.

  • D-Configuration: Induces specific stereochemical turns (e.g., beta-turns) in peptide backbones, often used to arrest biological recognition or stabilize specific secondary structures.

Chemical Nomenclature & Identifiers
Identifier Type Value
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)-2-methylpropanoic acid
Common Name Boc-alpha-Methyl-D-3-fluorophenylalanine
CAS Number 1410792-21-0
MDL Number MFCD22887391
Synonyms Boc-D-aMePhe(3-F)-OH; Boc-(R)-alpha-methyl-3-fluorophenylalanine; (R)-N-Boc-2-amino-2-methyl-3-(3-fluorophenyl)propionic acid
Molecular Formula C₁₅H₂₀FNO₄
Molecular Weight 297.32 g/mol

Physical & Chemical Properties

The introduction of the alpha-methyl group significantly alters the steric environment of the amino acid compared to its parent 3-fluorophenylalanine.

Property Data / Observation
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents (DCM, DMF, MeOH); sparingly soluble in water
Melting Point Typically 105–110 °C (range varies by crystallization solvent)
Chirality D-Isomer (R-configuration at the quaternary alpha-carbon)
Storage 2–8 °C; Hygroscopic (Store under desiccant)
Purity Standard ≥ 98% (HPLC), typically ≥ 99% ee (enantiomeric excess)

Synthesis & Production Methodology

Strategic Rationale: The Schöllkopf Method

The synthesis of quaternary alpha-amino acids like Boc-alpha-Methyl-D-3-fluorophenylalanine requires high stereocontrol because the alpha-proton is replaced by a methyl group, preventing standard resolution techniques. The Schöllkopf Bis-Lactim Ether method is the industry standard for generating high enantiomeric excess (>98% ee).

Step-by-Step Synthesis Protocol

Reaction Overview:

  • Chiral Auxiliary Formation: Condensation of D-Valine with Glycine to form the cyclic diketopiperazine, followed by O-methylation to yield the Schöllkopf reagent.

  • Asymmetric Alkylation: Lithiation of the reagent followed by electrophilic attack with 3-fluorobenzyl bromide.

  • Hydrolysis & Protection: Acidic hydrolysis to release the free amino acid, followed by Boc-protection.

Detailed Workflow
  • Reagent Preparation (Schöllkopf Bis-Lactim Ether):

    • Start with (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine . Note: To obtain the (R)-amino acid (D-isomer) , you must use the (S)-auxiliary because the incoming electrophile attacks trans to the isopropyl group.

  • Metalation:

    • Cool a solution of the bis-lactim ether (1.0 eq) in dry THF to -78 °C .

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 minutes to generate the enolate.

  • Alkylation:

    • Add 3-fluorobenzyl bromide (1.2 eq) slowly to the enolate solution at -78 °C.

    • Allow the reaction to warm to -20 °C over 2-3 hours. The bulky isopropyl group directs the benzyl group to the opposite face (trans-addition), establishing the (R)-stereocenter.

  • Hydrolysis:

    • Quench with mild acid (0.25 N HCl) at 0 °C.

    • Stir at room temperature to hydrolyze the bis-lactim ether, releasing the methyl ester of the amino acid and the valine auxiliary methyl ester.

  • Boc-Protection:

    • Neutralize the solution and treat with Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., TEA or NaHCO₃) in a dioxane/water mixture.

    • Purify via column chromatography to isolate Boc-alpha-Methyl-D-3-fluorophenylalanine .

Visualizing the Synthesis Logic

SynthesisPath Start Schöllkopf Reagent ((S)-Bis-lactim ether) Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Step2 Alkylation (3-Fluorobenzyl bromide) Step1->Step2 Intermediate Alkylated Adduct (Trans-induction) Step2->Intermediate Stereoselective Step3 Hydrolysis (0.25N HCl) Intermediate->Step3 Step4 Boc-Protection (Boc2O, Base) Step3->Step4 Final Boc-alpha-Methyl-D-3-fluorophenylalanine (>98% ee) Step4->Final

Figure 1: Stereoselective synthesis pathway using the Schöllkopf auxiliary to ensure D-configuration (R) via trans-alkylation.

Applications in Drug Discovery

Peptidomimetics & Helix Stabilization

The alpha-methyl group is a "helix inducer." In standard peptides, the alpha-carbon has a high degree of rotational freedom (phi/psi angles). Replacing the alpha-proton with a methyl group sterically locks the backbone into a specific conformation, often favoring


-helices or alpha-helices.
  • Mechanism: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the conformational space, reducing the entropy penalty upon binding to a receptor.

Metabolic Stability
  • Proteolytic Resistance: Most proteases (e.g., chymotrypsin) require an alpha-proton to initiate the cleavage mechanism or recognize the specific geometry of natural L-amino acids. The alpha-methyl group and D-configuration render the peptide bond nearly uncleavable by endogenous enzymes.

  • Metabolic Blockade: The 3-fluoro substituent on the phenyl ring blocks metabolic oxidation (hydroxylation) at the vulnerable meta-position, extending the half-life of the drug candidate.

19F-NMR Probes

The fluorine atom serves as a sensitive NMR probe. Because 19F has 100% natural abundance and no background signal in biological tissues, this residue can be used to study peptide-receptor binding kinetics in real-time.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Alpha-Methyl Group cluster_1 3-Fluoro Group cluster_2 D-Configuration Compound Boc-alpha-Methyl-D-3-fluorophenylalanine AM1 Conformational Constraint Compound->AM1 AM2 Proteolytic Stability Compound->AM2 F1 Electronic Modulation (Pi-stacking) Compound->F1 F2 Metabolic Blockade (Prevents oxidation) Compound->F2 F3 Lipophilicity Increase Compound->F3 D1 Induces Beta-Turns Compound->D1 D2 Avoids Immunogenicity Compound->D2

Figure 2: Mechanistic impact of structural modifications on pharmacokinetics and pharmacodynamics.

References

  • ABCR GmbH . Product Datasheet: Boc-alpha-methyl-D-3-fluorophenylalanine (CAS 1410792-21-0).[1] Retrieved from

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry.
  • Chem-Impex International . Boc-alpha-methyl-D-3-fluorophenylalanine Product Page. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • PubChem . Compound Summary: Fluorinated Phenylalanine Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Optimizing coupling conditions for sterically hindered alpha-methyl amino acids

Application Note: High-Efficiency Coupling Protocols for Sterically Hindered -Methyl Amino Acids -Disubstituted Amino Acids (Aib, -Me-Phe, etc.)[1] Executive Summary & Mechanistic Challenge The incorporation of -methyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Protocols for Sterically Hindered


-Methyl Amino Acids 

-Disubstituted Amino Acids (Aib, 

-Me-Phe, etc.)[1]

Executive Summary & Mechanistic Challenge

The incorporation of


-methyl amino acids (e.g., aminoisobutyric acid [Aib], 

-methylphenylalanine) is a critical strategy in drug design to induce helical conformation and improve metabolic stability against proteolysis.[1] However, these residues introduce severe steric hindrance at the nucleophilic center.

The Challenge: The additional methyl group at the


-carbon creates a "quaternary center," imposing significant steric clash during the nucleophilic attack. This leads to two primary failure modes:
  • Kinetic Stalling: The coupling rate is orders of magnitude slower than standard amino acids, leading to deletion sequences.

  • Side Reactions: Prolonged activation times increase the risk of guanidinylation (when using uronium salts like HATU) and epimerization (critical for chiral

    
    -methyl analogs).[1][2]
    

This guide provides a self-validating decision framework and optimized protocols to overcome these barriers using modern coupling reagents (COMU, PyAOP) and physical enhancement (Microwave).[1]

Strategic Reagent Selection

Selection must be driven by the specific nature of the hindrance and the chirality of the residue.

The "Gold Standard" Reagents
ReagentClassBest Use CaseMechanism/Advantage
COMU Uronium (Oxyma-based)General ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-methyl coupling (e.g., Aib).[1][3]
Superior solubility and safety compared to HATU. Incorporates Oxyma Pure leaving group for high reactivity.[4]
PyAOP Phosphonium (HOAt-based)Slow/Difficult Couplings. Crucial: Unlike HATU, PyAOP cannot react with the N-terminus to form guanidine byproducts.[1] Essential when reaction times >1 hour.
DIC / Oxyma CarbodiimideMicrowave Synthesis.Highly stable at high temperatures (up to 90°C). Prevents premature hydrolysis of the active ester.
TFFH Fluoroformamidinium"The Nuclear Option."Generates Acid Fluorides in situ.[1][5] The small radius of the fluoride leaving group penetrates steric bulk better than OBt/OAt esters.
The Base Dilemma: DIPEA vs. Collidine
  • Standard (Aib): Use DIPEA (Diisopropylethylamine). Aib is achiral; epimerization is impossible.

  • Chiral (

    
    -Me-Phe):  Use TMP (2,4,6-Trimethylpyridine / s-Collidine) .[1] It is a weaker base (pK
    
    
    
    ~7.4 vs 10.5 for DIPEA), significantly reducing the rate of proton abstraction at the
    
    
    -carbon (epimerization) while maintaining sufficient basicity for coupling.[1]

Decision Logic & Workflow

The following decision tree illustrates the selection process for reagents based on chirality and hindrance level.

CouplingLogic Start START: Select u03b1-Methyl AA IsChiral Is the AA Chiral? (e.g., u03b1-Me-Phe vs Aib) Start->IsChiral Achiral Achiral (Aib) IsChiral->Achiral No Chiral Chiral (u03b1-Me-Phe) IsChiral->Chiral Yes HighTemp Microwave: 90u00b0C Achiral->HighTemp ReagentA Reagent: COMU or DIC/Oxyma Base: DIPEA HighTemp->ReagentA Check Coupling Check (Mini-Cleavage) ReagentA->Check LowTemp Microwave: 50-75u00b0C (Strict Control) Chiral->LowTemp ReagentB Reagent: PyAOP or DIC/Oxyma Base: Collidine (TMP) LowTemp->ReagentB ReagentB->Check Success Proceed to Deprotection Check->Success >98% Conv. Fail Incomplete Coupling Check->Fail <98% Conv. Nuclear Switch to Acid Fluoride (TFFH / DIPEA) Fail->Nuclear

Figure 1: Decision matrix for optimizing coupling conditions based on chirality and steric difficulty.

Detailed Protocols

Protocol A: Microwave-Assisted SPPS (Recommended)

Best for: Routine incorporation of Aib and standard


-methyl analogs.[1]

Parameters:

  • Resin: Rink Amide (low loading recommended, 0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Concentration: High concentration (0.2 M – 0.5 M) drives kinetics.

Step-by-Step:

  • Resin Preparation: Swell resin in DMF (3 x 10 min).

  • Deprotection: 20% Piperidine/DMF with 0.1 M Oxyma Pure (to suppress aspartimide formation if applicable).

  • Activation Cocktail (Prepare immediately before use):

    • AA: 5.0 equivalents

      
      -Me-AA.[1]
      
    • Reagent: 5.0 equivalents COMU .

    • Additive: 5.0 equivalents Oxyma Pure.

    • Base: 10.0 equivalents DIPEA.

    • Note: If using PyAOP, use 1:1 ratio with AA.

  • Coupling (Microwave):

    • Achiral (Aib): Ramp to 90°C over 2 min; Hold 2 min.

    • Chiral: Ramp to 75°C over 2 min; Hold 4 min.

  • Wash: DMF (4 x 30 sec).

  • Double Coupling: MANDATORY. Repeat steps 3-5.

Protocol B: The "Nuclear Option" (In-Situ Acid Fluoride)

Best for: Extremely hindered couplings (e.g.,


-Me-Val) or when Protocol A fails.[1]

Mechanism: Acid fluorides are highly reactive yet more stable to hydrolysis than acid chlorides.[1] The small fluoride atom minimizes steric interference.

Step-by-Step:

  • Dissolve: 4.0 eq. Fmoc-

    
    -Me-AA in dry DCM/DMF (1:1).[1]
    
  • Activate: Add 4.0 eq. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Base: Add 8.0 eq. DIPEA.

  • Pre-activation: Shake for only 2 minutes (Acid fluorides form rapidly; prolonged exposure can cause side reactions).

  • Coupling: Add mixture to resin. Shake for 2 hours at Room Temperature (or 60°C for 30 min in Microwave).

  • Monitoring: Standard colorimetric tests often fail due to steric bulk. Perform a Mini-Cleavage (see Section 5).

Quality Control & Troubleshooting

Why Ninhydrin Fails: The Kaiser (Ninhydrin) test relies on the formation of Ruhmann's purple. Sterically hindered N-termini (like Aib) react very slowly with ninhydrin, often yielding false negatives (appearing colorless even when uncoupled).[1]

Validated QC Method: Micro-Cleavage / LC-MS

  • Take ~2 mg of resin beads.[1]

  • Wash with DCM.[6]

  • Add 50 µL TFA/H2O/TIS (95:2.5:2.5). Shake for 15 min.

  • Evaporate TFA under nitrogen stream.

  • Redissolve in 100 µL MeCN/H2O (1:1).

  • Inject on LC-MS.[1]

    • Target: Mass of [Prev-AA] + [New-AA].

    • Error: Mass of [Prev-AA] (Deletion) or [Prev-AA + Guanidine] (+100 Da shift if using HATU).[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7] [Link]

  • Hyman, L., et al. (2021).[8] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25, 7, 1551–1571. [Link][1]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. [Link]

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. Journal of Organic Chemistry, 60, 405. [Link]

  • Carpino, L. A., et al. (1995). The 7-Azabenzotriazole System: Effects of 7-Aza Substituents on Peptide Coupling. Journal of the American Chemical Society, 117(19), 5401–5402. (Seminal work on HATU/HOAt). [Link][1]

Sources

Application

Microwave-assisted synthesis of peptides containing alpha-Methyl-D-3-fluorophenylalanine

Topic: Microwave-Assisted Synthesis of Peptides Containing α-Methyl-D-3-fluorophenylalanine Audience: Researchers, scientists, and drug development professionals. Introduction: Redefining Peptide Synthesis for Advanced T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Peptides Containing α-Methyl-D-3-fluorophenylalanine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Redefining Peptide Synthesis for Advanced Therapeutics

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling access to complex biomolecules for research and therapeutic development. However, the expanding frontier of peptide-based drug discovery increasingly relies on the incorporation of unnatural amino acids to enhance pharmacological profiles. These modifications can improve metabolic stability, increase binding affinity, and modulate conformation.[1]

Among these valuable building blocks, α-Methyl-D-3-fluorophenylalanine stands out. The α-methyl group introduces significant steric hindrance, which restricts conformational flexibility and provides resistance to enzymatic degradation.[2][3] Simultaneously, the fluorine atom on the phenyl ring can enhance binding interactions and improve key drug-like properties such as lipophilicity and bioavailability.[1][4]

The very features that make this amino acid so attractive also render its incorporation via conventional SPPS exceptionally challenging. The steric bulk of the α,α-disubstituted carbon significantly slows the kinetics of peptide bond formation, often leading to incomplete couplings, deletion sequences, and low yields.[2][5] This application note details a robust methodology leveraging Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) to overcome these synthetic hurdles. By utilizing microwave energy for rapid and uniform heating, MA-SPPS dramatically accelerates deprotection and coupling steps, driving even the most difficult reactions to completion with high efficiency and purity.[6][7]

This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and expert insights for the successful synthesis, cleavage, and purification of peptides containing the sterically hindered, non-canonical amino acid α-Methyl-D-3-fluorophenylalanine.

Scientific Principles: The Synergy of Structure and Energy

The Strategic Advantage of α-Methyl-D-3-fluorophenylalanine

The incorporation of α-Methyl-D-3-fluorophenylalanine into a peptide sequence is a deliberate design choice aimed at enhancing its therapeutic potential.

  • Conformational Rigidity: The α-methyl group locks the backbone dihedral angles (φ, ψ), forcing the peptide into a more defined conformation. This pre-organization can lead to a significant increase in receptor binding affinity by reducing the entropic penalty of binding.

  • Proteolytic Stability: The α,α-disubstituted nature of the residue provides a powerful shield against enzymatic cleavage by exopeptidases and endopeptidases, prolonging the peptide's in vivo half-life.[3]

  • Enhanced Pharmacokinetics: The fluorine substituent is a bioisostere of a hydrogen atom but possesses high electronegativity. This modification can alter the acidity of nearby protons, influence hydrogen bonding, and increase lipophilicity, which can collectively improve membrane permeability and overall bioavailability.[1][8] It is a key component in the design of novel therapeutics in fields like oncology and neurology.[9][10]

Microwave-Assisted SPPS: A Non-Classical Approach to Energy Transfer

Conventional SPPS relies on conductive heating, which is often slow and inefficient. MA-SPPS utilizes microwave irradiation to directly and rapidly heat the reaction mixture.[6][11] This has profound implications for synthesis efficiency:

  • Accelerated Kinetics: Microwave energy dramatically shortens the time required for both Fmoc-deprotection and amino acid coupling. A typical coupling cycle, which might take over an hour with conventional methods, can be completed in under 10 minutes.[7][12]

  • Uniform Heating: Microwaves heat the entire reaction volume simultaneously, eliminating thermal gradients and hot spots that can lead to side reactions in conventionally heated systems.[6]

  • Overcoming Aggregation: For difficult or hydrophobic sequences prone to aggregation, the rapid heating can disrupt the formation of intermolecular β-sheet structures that otherwise inhibit reagent access to the reactive sites.[13]

This technology is particularly transformative for sterically hindered couplings. The increased kinetic energy effectively overcomes the high activation barrier associated with coupling bulky residues like α-Methyl-D-3-fluorophenylalanine, ensuring high coupling efficiency where conventional methods fail.[5]

cluster_AA Fmoc-α-Methyl-D-3-fluorophenylalanine-OH cluster_Synth Microwave-Assisted SPPS cluster_Peptide Resulting Peptide aa α-Methyl Group (Steric Hindrance) + 3-Fluoro Group (Enhanced PK) mw Microwave Energy aa->mw Incorporated via accel Accelerated Kinetics (Deprotection & Coupling) mw->accel Enables peptide Enhanced Stability + Improved Bioactivity accel->peptide Yields

Caption: Logical relationship for enhanced peptide synthesis.

Materials and Instrumentation

CategoryItemRecommended Vendor/Type
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g loading
Amino Acids Standard Fmoc-protected L-amino acidsSide-chain protection: Gln(Trt), Tyr(tBu)
Fmoc-α-Methyl-D-3-fluorophenylalanine-OH Chem-Impex or equivalent
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
Dichloromethane (DCM), ACS Grade
Piperidine
Diethyl Ether, Anhydrous
Reagents N,N'-Diisopropylcarbodiimide (DIC)
Oxyma Pure
Acetic Anhydride
Trifluoroacetic Acid (TFA)
Triisopropylsilane (TIS)
Deionized Water (H₂O)
Instrumentation Automated Microwave Peptide Synthesizere.g., CEM Liberty Blue™
Preparative RP-HPLC SystemC18 column (10 µm, 250 x 21.2 mm)
Lyophilizer (Freeze-Dryer)
Analytical LC-MS SystemFor identity confirmation

Detailed Experimental Protocols

This section outlines the synthesis of a model pentapeptide, Ac-Tyr-Ala-(α-Me-D-3-F-Phe)-Ala-Gly-NH₂ , to demonstrate the protocol.

start Start: Rink Amide Resin deprotect1 Fmoc Deprotection (Piperidine, MW) start->deprotect1 wash1 DMF Wash deprotect1->wash1 Cycle 1: Gly couple_gly Couple Fmoc-Gly-OH (DIC/Oxyma, MW) wash1->couple_gly Cycle 1: Gly wash2 DMF Wash couple_gly->wash2 Cycle 1: Gly deprotect2 Fmoc Deprotection (Piperidine, MW) wash2->deprotect2 Cycle 1: Gly wash3 DMF Wash deprotect2->wash3 Cycle 2: Ala couple_ala1 Couple Fmoc-Ala-OH (DIC/Oxyma, MW) wash3->couple_ala1 Cycle 2: Ala wash4 DMF Wash couple_ala1->wash4 Cycle 2: Ala deprotect3 Fmoc Deprotection (Piperidine, MW) wash4->deprotect3 Cycle 2: Ala wash5 DMF Wash deprotect3->wash5 Cycle 3: α-Me-D-3-F-Phe (Key Step) couple_hindered Couple Fmoc-α-Me-D-3-F-Phe-OH (DIC/Oxyma, Extended MW) wash5->couple_hindered Cycle 3: α-Me-D-3-F-Phe (Key Step) wash6 DMF Wash couple_hindered->wash6 Cycle 3: α-Me-D-3-F-Phe (Key Step) deprotect4 Fmoc Deprotection (Piperidine, MW) wash6->deprotect4 Cycle 3: α-Me-D-3-F-Phe (Key Step) wash7 DMF Wash deprotect4->wash7 Cycle 4: Ala couple_ala2 Couple Fmoc-Ala-OH (DIC/Oxyma, MW) wash7->couple_ala2 Cycle 4: Ala wash8 DMF Wash couple_ala2->wash8 Cycle 4: Ala deprotect5 Fmoc Deprotection (Piperidine, MW) wash8->deprotect5 Cycle 4: Ala wash9 DMF Wash deprotect5->wash9 Cycle 5: Tyr couple_tyr Couple Fmoc-Tyr(tBu)-OH (DIC/Oxyma, MW) wash9->couple_tyr Cycle 5: Tyr wash10 DMF Wash couple_tyr->wash10 Cycle 5: Tyr deprotect6 Fmoc Deprotection (Piperidine, MW) wash10->deprotect6 Cycle 5: Tyr wash11 DMF Wash deprotect6->wash11 cap N-terminal Acetylation (Acetic Anhydride) wash11->cap wash12 Final Washes (DMF, DCM) cap->wash12 dry Dry Resin wash12->dry cleave Cleavage & Deprotection (TFA Cocktail) dry->cleave purify RP-HPLC Purification cleave->purify end End: Lyophilized Peptide purify->end

Caption: MA-SPPS workflow for the model peptide.

Protocol 1: Automated Microwave-Assisted Peptide Synthesis (0.1 mmol scale)
  • Resin Preparation: Place 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in the synthesizer reaction vessel. Swell the resin in DMF for 15 minutes.

  • Initial Fmoc Deprotection: Perform a deprotection step using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C). Follow with thorough DMF washes.

  • Amino Acid Coupling Cycles (Standard Residues: Gly, Ala, Tyr):

    • Activation: Prepare a solution of the Fmoc-amino acid (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF.

    • Coupling: Add the activated amino acid solution to the resin. Apply microwave energy to drive the reaction (e.g., 5 minutes at 90°C).

    • Wash: Perform thorough DMF washes to remove excess reagents.

    • Deprotection: Remove the Fmoc group as described in step 2.

    • Wash: Perform thorough DMF washes.

  • Coupling the Sterically Hindered Residue (α-Methyl-D-3-fluorophenylalanine):

    • Rationale: To overcome the significant steric hindrance, an extended coupling time or a double coupling strategy is employed. The use of a carbodiimide/Oxyma activation method is preferred at elevated temperatures to minimize potential epimerization associated with onium salt reagents.[14]

    • Procedure: Add a solution of Fmoc-α-Methyl-D-3-fluorophenylalanine-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) to the deprotected resin.

    • Microwave Program: Apply microwave energy for an extended period (e.g., 10-15 minutes at 90°C). Alternatively, perform two consecutive couplings of 7 minutes each.

    • Wash and Deprotect: Proceed with standard DMF washes and the Fmoc deprotection cycle.

  • N-Terminal Capping (Acetylation):

    • After the final Fmoc deprotection (of Tyr), wash the resin thoroughly with DMF.

    • Add a solution of 10% acetic anhydride in DMF to the resin and react for 10 minutes at room temperature.

  • Final Wash and Drying: Wash the completed peptide-resin sequentially with DMF, DCM, and finally methanol. Dry the resin under a high vacuum for at least 2 hours.

Protocol 2: Peptide Cleavage and Deprotection
  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O .

    • Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups (like tBu from Tyr). TIS and water act as scavengers to trap reactive carbocations released during cleavage, preventing side reactions.[15]

  • Cleavage Reaction: Place the dried peptide-resin (e.g., ~250 mg) in a glass vial. Add 5 mL of the cleavage cocktail.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Isolate Crude Peptide:

    • Filter the resin using a fritted funnel and collect the TFA filtrate into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of ice-cold diethyl ether. A white precipitate should form.

    • Centrifuge the suspension (e.g., 3000 x g for 5 minutes), discard the ether supernatant, and wash the peptide pellet twice more with cold ether.

  • Drying: After the final wash, gently break up the pellet and dry it under a stream of nitrogen, followed by drying under high vacuum to remove residual ether.

Protocol 3: Peptide Purification and Analysis
  • Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of 50% Acetonitrile/Water containing 0.1% TFA. If solubility is an issue, small amounts of DMSO can be added.

  • RP-HPLC Purification:

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Procedure: Equilibrate the preparative C18 column with 95% A / 5% B. Inject the dissolved crude peptide.

    • Gradient: Run a linear gradient to elute the peptide. A typical gradient would be 5% to 65% B over 40 minutes.

    • Detection & Fractionation: Monitor the column effluent at 220 nm and collect fractions corresponding to the major product peak.[16][17]

  • Analysis: Analyze a small aliquot of each collected fraction using an analytical LC-MS system to confirm the identity (correct mass) and purity of the peptide.

  • Lyophilization: Pool the pure fractions, freeze the solution (e.g., in a dry ice/acetone bath), and lyophilize to obtain a fluffy white powder.

Data and Expected Results

ParameterConventional SPPSMA-SPPS (This Protocol)Justification
Avg. Cycle Time 60-120 min8-10 minMicrowave energy dramatically accelerates both deprotection and coupling steps.[7][12]
Hindered Coupling Time > 4 hours (often incomplete)10-15 minHigh kinetic energy from microwave irradiation overcomes the steric barrier.[5]
Crude Purity (HPLC) Often <50% (with deletion)>70%Higher coupling efficiency minimizes the formation of deletion sequences.
Final Yield (Purified) Low to moderateModerate to high (typically 15-30%)Improved crude quality leads to higher recovery after purification.
Expected Mass (M+H)⁺ 614.28 Da614.28 DaThe final product should have the correct monoisotopic mass.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of α-Me-D-3-F-Phe - Insufficient reaction time/temperature.- Steric hindrance is too great for conditions.- Increase the microwave irradiation time to 20 minutes.- Perform a double coupling: two sequential 10-minute couplings with fresh reagent.- Ensure the temperature reaches at least 90°C.
Deletion Sequences Observed in MS - Incomplete Fmoc deprotection.- Incomplete coupling of any residue.- For deprotection, increase microwave time to 4 minutes or temperature to 80°C.- For coupling, use the extended microwave methods described for all residues if the sequence is generally difficult.
Low Cleavage Yield - Incomplete cleavage from the resin.- Peptide precipitation during cleavage.- Extend the cleavage time to 4 hours.- Ensure the peptide-resin is fully suspended and agitated in the TFA cocktail.
Poor Solubility of Crude Peptide The peptide sequence is highly hydrophobic.- Use a solvent system with a higher organic content (e.g., add DMSO or Acetic Acid) for HPLC injection.- Dissolve in 6M Guanidine HCl for initial solubilization.[17]

Conclusion

The successful synthesis of peptides containing challenging residues like α-Methyl-D-3-fluorophenylalanine is critical for advancing modern drug discovery. Conventional SPPS methods often fall short when faced with the severe steric hindrance presented by such α,α-disubstituted amino acids. As demonstrated in this guide, Microwave-Assisted SPPS provides a robust and highly efficient solution, leveraging rapid, uniform heating to drive difficult coupling reactions to completion. This technology not only drastically reduces synthesis times but also significantly improves the quality of the crude peptide, simplifying downstream purification and increasing overall yields. By adopting these protocols, researchers can confidently incorporate a wider palette of unnatural amino acids into their peptide designs, unlocking new avenues for the development of more stable and potent therapeutic agents.

References

  • Young, D. D., Torres-Kolbus, J., & Deiters, A. (2008). Microwave-assisted synthesis of unnatural amino acids. Bioorganic & Medicinal Chemistry Letters, 18(20), 5478-80. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. Available at: [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Available at: [Link]

  • AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved from AmbioPharm website. Available at: [Link]

  • Mycock, C., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry, 11(5), 528-553. Available at: [Link]

  • Laconde, G., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(23), 5767. Available at: [Link]

  • Synfacts. (2020). Highly Sterically Hindered Peptide Bond Formation. Thieme Group. Available at: [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-44. Available at: [Link]

  • Collins, J. M., & Collins, K. C. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Available at: [Link]

  • Collins, J. M. (2009). Microwave-assisted peptide synthesis. U.S. Patent No. 7,582,728 B2. Washington, DC: U.S. Patent and Trademark Office.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from AAPPTec website. Available at: [Link]

  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Available at: [Link]

  • Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35. Available at: [Link]

  • Bricout, A., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 450-464. Available at: [Link]

Sources

Method

Synthesis of neuroactive peptides using fluorinated alpha-methyl amino acids

High-Precision Synthesis of Neuroactive Peptides: Fluorinated -Methyl Amino Acid Integration Executive Summary & Strategic Rationale The development of neuroactive peptides is historically plagued by two failure modes: r...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Synthesis of Neuroactive Peptides: Fluorinated -Methyl Amino Acid Integration

Executive Summary & Strategic Rationale

The development of neuroactive peptides is historically plagued by two failure modes: rapid enzymatic degradation and poor Blood-Brain Barrier (BBB) permeability. The strategic incorporation of fluorinated


-methyl amino acids  addresses both simultaneously.
  • Metabolic Armor: The

    
    -methylation removes the extractable proton at the chiral center, rendering the residue chemically incapable of racemization and sterically blocking proteolytic enzymes (e.g., aminopeptidases).
    
  • Bioavailability: Fluorination (specifically trifluoromethylation or monofluorination) modulates the partition coefficient (

    
    ), enhancing lipid solubility required for passive BBB transport while the electron-withdrawing nature of fluorine can fine-tune the pKa of adjacent amines.
    

Scope: This application note details the solid-phase peptide synthesis (SPPS) protocols required to overcome the significant steric and electronic hurdles introduced by these quaternary centers.

Pre-Synthesis: Critical Reagent Selection

Standard SPPS protocols (e.g., DIC/Oxyma) will fail at the quaternary center. The steric bulk of the


-methyl group combined with the electron-withdrawing effect of fluorine requires a specific activation strategy.
Reagent Matrix
ComponentRecommendationMechanism / Rationale
Resin Rink Amide ProTide (LL) Low loading (0.2–0.3 mmol/g) reduces inter-chain aggregation, critical for hindered sequences. Rink linker yields C-terminal amides, mimicking native neuroactive peptides.
Activator (Primary) HATU or COMU 7-azabenzotriazole (in HATU) provides a faster reaction rate for hindered couplings than HBTU/TBTU.
Activator (Secondary) PyAOP Phosphonium salt; highly effective for N-methylated or extremely hindered amines where uronium salts fail.
Base TMP (2,4,6-Trimethylpyridine) A weaker, non-nucleophilic base (Collidine) is preferred over DIPEA to prevent aspartimide formation and maintain stability during prolonged couplings.
Solvent DMF/NMP (1:1) NMP disrupts beta-sheet aggregation better than pure DMF, improving access to the growing chain.

Workflow Visualization

PeptideSynthesis Design Sequence Design (LogP & pKa Calc) ResinPrep Resin Swelling (DCM/DMF) Design->ResinPrep Deprotect Fmoc Deprotection (20% Piperidine) ResinPrep->Deprotect Coupling Coupling Cycle (Standard AA) Deprotect->Coupling Standard AA HinderedCoupling Critical Coupling (Fluorinated u03B1-Me AA) Deprotect->HinderedCoupling Target AA Cleavage TFA Cleavage & Scavenging Deprotect->Cleavage Complete Coupling->Deprotect NextCoupling Post-Hindered Coupling (Re-activation req.) HinderedCoupling->NextCoupling Steric Barrier NextCoupling->Deprotect Continue Chain QC QC: 19F-NMR & HPLC-MS Cleavage->QC

Figure 1: Strategic workflow for integrating hindered fluorinated residues. Note the distinction between standard cycles and the "Critical Coupling" events.

Detailed Protocol: Solid Phase Synthesis

Phase A: Resin Preparation
  • Weigh Rink Amide ProTide Resin (0.1 mmol scale).

  • Swell in DCM (5 mL) for 20 minutes. Drain.

  • Wash with DMF (3 x 5 mL).

Phase B: The Critical Coupling (Installing the Fluorinated -Me AA)

Challenge: The quaternary carbon creates a "steric wall." Advantage: The


-Me AA cannot racemize (no 

-proton). You can drive this reaction hard with heat and excess reagent without fear of epimerization.
  • Dissolution: Dissolve Fmoc-

    
    -Me-F-AA (4.0 eq) and HATU  (3.9 eq) in minimum DMF.
    
  • Activation: Add TMP (Collidine) (8.0 eq). Do not pre-activate for > 2 minutes.

  • Reaction: Add to resin.

    • Microwave Option (Recommended): Heat to 75°C for 10 minutes (30W power).

    • Room Temp Option: Shake for 2–4 hours.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though here we check the primary amine consumption).

  • Double Coupling: If the test is positive, repeat the step with fresh reagents.

Phase C: The "Post-Hindered" Coupling (Coupling onto the -Me AA)

Challenge: This is the hardest step. The N-terminus is now buried behind the methyl/fluorine shield and is electronically deactivated (lower nucleophilicity).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: De-Fmoc rates may be slower due to steric bulk.

  • Reagent Switch: Use PyAOP (4.0 eq) or COMU (4.0 eq) instead of HATU. PyAOP is superior for reacting with hindered amines.

  • Reaction:

    • Microwave:75°C for 15 minutes (double the standard time).

    • Room Temp: Double couple, 2 hours each.

  • Capping: After this step, acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences. This is critical as purification of n-1 deletion peptides is difficult.

Cleavage and Isolation

The presence of fluorine requires specific attention to scavenger selection to prevent alkylation of sensitive residues (Trp, Met) by fluorinated carbocations, although C-F bonds are generally stable to TFA.

Protocol
  • Wash Resin: DCM (5x), MeOH (3x), Ether (3x). Dry under vacuum.

  • Cocktail Preparation (Reagent K modified):

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • EDT (Ethanedithiol): 2.5%

  • Incubation: Add 10 mL cocktail per gram of resin. Shake for 2.5 hours.

  • Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.

Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis comes from orthogonal validation.

F-NMR Spectroscopy

Unlike standard peptides, your product has a built-in beacon.

  • Method: Dissolve crude peptide in D₂O/ACN.

  • Expectation: A sharp singlet (or multiplet depending on F-neighbors).

  • Validation: Integration of the fluorine signal against an internal standard (e.g., trifluoroethanol) confirms the loading efficiency and ensures no defluorination occurred during cleavage.

Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Low Yield / Deletion Seq CheckStep Identify Failure Step Problem->CheckStep IsCoupling Failed to Couple F-Me-AA? CheckStep->IsCoupling IsNext Failed to Couple ONTO F-Me-AA? CheckStep->IsNext Sol1 Solution: Increase Temp (75C) Use HATU IsCoupling->Sol1 Sol2 Solution: Use PyAOP Double Couple Check Resin Loading IsNext->Sol2

Figure 2: Troubleshooting logic for common steric failures.

Comparative Data: Stability & Permeability

The following table summarizes the expected performance shifts when substituting a native Alanine with


-Trifluoromethyl-Alanine (

-Tfm-Ala).
PropertyNative Peptide (Ala)Modified Peptide (

-Tfm-Ala)
Impact
Proteolytic Half-life (

)
~15 min (Human Serum)> 4 hours

-Methyl blocks enzymatic access.
Lipophilicity (

)
-1.5 (Hydrophilic)+0.5 to +1.0Fluorine increases lipid solubility, aiding BBB transit.
Conformation Flexible (Random Coil)Helical / Turn Induced

-alkylation restricts

angles, locking bioactive conformation.
Synthesis Yield > 90%40–60% (Unoptimized)Requires the protocols detailed above to recover yield.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1] CEM Application Notes. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and lipophilicity.Chemistry – A European Journal.[2] Link

  • Qiu, X. L., et al. (2011). Recent advances in the synthesis of fluorinated amino acids.[3][4][5][6][7]Journal of Fluorine Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][8][9]Chemical Society Reviews.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving deletion sequences when coupling alpha-Methyl-D-3-fluorophenylalanine

Topic: Solving Deletion Sequences When Coupling alpha-Methyl-D-3-fluorophenylalanine Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Deletion Sequences When Coupling alpha-Methyl-D-3-fluorophenylalanine

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the incorporation of sterically hindered, non-proteinogenic amino acids, with a specific focus on alpha-Methyl-D-3-fluorophenylalanine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your syntheses effectively.

Introduction: The Challenge of alpha-Methyl-D-3-fluorophenylalanine

alpha-Methyl-D-3-fluorophenylalanine is an α,α-disubstituted amino acid, a class known for presenting significant challenges in standard solid-phase peptide synthesis (SPPS). The difficulties arise from two primary sources:

  • Steric Hindrance: The presence of the α-methyl group dramatically increases steric bulk around the carboxylic acid and the α-amino group. This physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics significantly.[1][2][3]

  • Electronic Effects: The fluorine atom at the meta-position of the phenyl ring is highly electronegative, exerting an electron-withdrawing inductive effect.[4][5] This can influence the reactivity of the carboxyl group and the conformational preferences of the amino acid.

These factors frequently lead to incomplete coupling reactions, resulting in the formation of deletion sequences —impurities where the hindered amino acid is missing from the final peptide.[6] These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties.

Troubleshooting Guide: Incomplete Coupling & Deletion Sequences

This section addresses the primary issue of incomplete coupling of Fmoc-α-Methyl-D-3-fluorophenylalanine, leading to deletion sequences.

Question: My HPLC/MS analysis shows a significant peak corresponding to a deletion sequence (-/des-α-Me-3-F-Phe). What is the primary cause and how can I fix it?

Answer:

A major peak corresponding to the deletion of alpha-Methyl-D-3-fluorophenylalanine is a classic sign that the coupling reaction was inefficient. The combination of steric hindrance from the α-methyl group and the potential for peptide aggregation on the resin has likely prevented the reaction from going to completion under your standard conditions.

Root Cause Analysis & Solutions:

The core of the problem is an insufficient activation energy being overcome for the coupling to proceed efficiently. Standard coupling reagents like DCC or DIC are often not potent enough for such sterically demanding couplings.

Immediate Corrective Actions:

  • Switch to a High-Potency Coupling Reagent: For α,α-disubstituted amino acids, more powerful in-situ activating reagents are essential. Uronium/aminium or phosphonium salt-based reagents are the industry standard for these challenges.

  • Optimize Reaction Conditions: Simple adjustments to time, temperature, and solvent can have a profound impact on coupling efficiency.

The following workflow diagram illustrates the decision-making process when encountering a deletion sequence.

G cluster_0 Diagnosis cluster_1 Strategy 1: Reagent & Condition Optimization cluster_2 Strategy 2: Advanced Activation cluster_3 Verification start Deletion Sequence Detected (HPLC/MS Analysis) reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU, COMU) start->reagent Initial approach double_couple Implement Double Coupling reagent->double_couple increase_time Increase Coupling Time (e.g., 2-4 hours or overnight) double_couple->increase_time increase_temp Increase Temperature (Microwave or conventional heat) increase_time->increase_temp acyl_fluoride Convert to Acyl Fluoride (using TFFH or similar) increase_temp->acyl_fluoride If still incomplete verify Re-synthesize & Analyze (HPLC/MS) increase_temp->verify If successful acyl_fluoride->verify

Caption: Troubleshooting workflow for deletion sequences.

Experimental Protocols

Here are detailed, step-by-step methodologies for the recommended solutions.

Protocol 1: High-Potency Coupling with HATU (Double Coupling)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids because it forms a reactive OAt-ester intermediate.[7][8][9]

Materials:

  • Fmoc-α-Methyl-D-3-fluorophenylalanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with free N-terminal amine

Procedure:

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide.

    • In a separate vessel, pre-activate the Fmoc-α-Methyl-D-3-fluorophenylalanine (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours.

    • Wash the resin thoroughly with DMF.

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test. For α,α-disubstituted amino acids, a negative Kaiser test (yellow beads) is expected even with a free amine. A more reliable test for secondary amines like the N-terminus after a hindered coupling is the Chloranil test.

  • Second Coupling (Double Coupling):

    • Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.

    • Allow the second coupling to proceed for another 2 hours or overnight for extremely difficult cases.

    • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Protocol 2: Acyl Fluoride Coupling with TFFH

For extremely challenging couplings where even HATU may be insufficient, converting the carboxylic acid to a highly reactive acyl fluoride is an excellent strategy.[10][11] TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is a stable, crystalline solid used for the in-situ generation of acyl fluorides.[10][12]

Materials:

  • Fmoc-α-Methyl-D-3-fluorophenylalanine

  • TFFH

  • DIPEA

  • DMF, anhydrous peptide synthesis grade

  • Resin-bound peptide with free N-terminal amine

Procedure:

  • Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and thoroughly wash the resin.

  • Pre-activation/Acyl Fluoride Formation:

    • In a separate, dry reaction vessel, dissolve Fmoc-α-Methyl-D-3-fluorophenylalanine (4 equivalents) in anhydrous DMF.

    • Add TFFH (3.9 equivalents).

    • Add DIPEA (8 equivalents).

    • Allow the mixture to react for 10-15 minutes to form the acyl fluoride.

  • Coupling:

    • Add the pre-activated acyl fluoride solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For very difficult sequences, the reaction time can be extended.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the recommended coupling reagents for sterically hindered amino acids like alpha-Methyl-D-3-fluorophenylalanine.

Coupling ReagentClassActivating SpeciesRelative ReactivityKey Advantages
DIC/HOBt CarbodiimideOBt-esterStandardLow cost, widely used for standard couplings.
HBTU/HCTU Aminium/UroniumOBt/6-Cl-OBt-esterHighGood for many "difficult" couplings, stable solutions.
HATU Aminium/UroniumOAt-esterVery HighSuperior reactivity due to the OAt-ester, reduced racemization.[7][8]
COMU Aminium/UroniumOxyma-esterVery HighSimilar reactivity to HATU, non-explosive byproducts.[11]
PyAOP/PyBOP PhosphoniumOAt/OBt-esterVery HighExcellent for sterically hindered residues.
TFFH FluorouroniumAcyl FluorideExtremely HighGenerates highly reactive acyl fluorides, ideal for the most challenging couplings.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: Why is a standard Kaiser test not reliable for confirming incomplete coupling of an α,α-disubstituted amino acid?

A1: The Kaiser test detects primary amines. After coupling an α,α-disubstituted amino acid, the N-terminus of the newly added residue is a secondary amine (part of the peptide bond). If the coupling fails, the N-terminal amine of the preceding residue is a primary amine and should give a positive blue result. However, steric hindrance around the N-terminus of the growing peptide chain can sometimes make it inaccessible to the ninhydrin reagent, leading to a false negative result. The Chloranil or Isatin tests are more suitable for detecting secondary amines and can be used to monitor the coupling of such residues.

Q2: Can I use microwave-assisted peptide synthesis (MA-SPPS) for this coupling?

A2: Absolutely. Microwave energy is highly effective at driving difficult couplings to completion by providing localized, rapid heating.[13] It can significantly reduce reaction times and improve yields for sterically hindered amino acids. A typical microwave protocol would involve heating the coupling reaction to 75-90°C for 5-15 minutes.

Q3: Besides deletion sequences, what other side reactions should I be aware of?

A3: Racemization is always a concern during amino acid activation, though the D-configuration of this particular amino acid makes it a specific stereochemical choice. Guanidinylation of the N-terminal amine is a potential side reaction when using excess uronium/aminium reagents like HATU.[7] This can be minimized by using the correct stoichiometry and pre-activating the amino acid before adding it to the resin.

Q4: How do I definitively identify and quantify the deletion sequence?

A4: The gold standard for identifying and quantifying peptide impurities is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][14][15]

  • RP-HPLC: Reversed-phase HPLC separates the target peptide from impurities based on hydrophobicity. A deletion sequence will typically have a different retention time than the full-length peptide.

  • Mass Spectrometry (MS): The eluent from the HPLC is directed into a mass spectrometer, which measures the mass-to-charge ratio of the molecules. The deletion sequence will have a mass that is exactly the mass of alpha-Methyl-D-3-fluorophenylalanine lower than the target peptide, providing definitive identification. Quantification is typically done by integrating the peak areas from the HPLC chromatogram (UV detection at ~214 nm).[6]

G cluster_0 Analytical Workflow Crude_Peptide Crude Peptide Mixture (Target + Deletion Sequence) HPLC Reversed-Phase HPLC (Separation by Hydrophobicity) Crude_Peptide->HPLC UV_Detector UV Detector (214 nm) (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometer (Identification by Mass) HPLC->MS_Detector Data Chromatogram & Mass Spectra (Purity & Identity Confirmation) UV_Detector->Data MS_Detector->Data

Sources

Optimization

Preventing racemization during activation of alpha-methyl amino acids

Topic: Preventing Racemization & Optimizing Activation of -Methyl Amino Acids Reference ID: TS-GUIDE-AMAA-2026 Status: Active Author: Senior Application Scientist, Peptide Synthesis Core Executive Summary: The "Racemizat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Optimizing Activation of


-Methyl Amino Acids
Reference ID:  TS-GUIDE-AMAA-2026
Status:  Active
Author:  Senior Application Scientist, Peptide Synthesis Core

Executive Summary: The "Racemization Paradox"

Crucial Concept: If you are working with


-methyl amino acids (also known as 

-dialkyl amino acids, e.g., Aib,

-Me-Phe), you must first understand a fundamental chemical reality:

-Methyl amino acids generally cannot racemize via the standard base-catalyzed mechanism. 

Standard racemization requires the abstraction of the proton attached to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon (

). In

-methyl amino acids, this proton is replaced by a methyl group. Therefore, the formation of an enolate or the racemization of the 5(4H)-oxazolone intermediate via deprotonation is chemically impossible [1, 2].

The Real Danger: The "racemization" observed in these syntheses usually stems from Kinetic Delay . Because


-methyl amino acids are sterically bulky nucleophiles, they react very slowly. This forces the activated carboxylic component (the incoming amino acid being coupled to the 

-methyl residue) to remain in its activated, reactive state for a prolonged period. It is this partner residue that racemizes , not the

-methyl amino acid itself [3].

Diagnostic Workflow: Identify Your Problem

Use this decision matrix to identify the specific failure mode in your synthesis.

G Start Identify Issue Q1 Where is the racemization? Start->Q1 CaseA On the u03b1-Methyl AA itself (Rare) Q1->CaseA Chiral center lost during synthesis CaseB On the residue coupled TO the u03b1-Methyl AA Q1->CaseB Preceding residue is racemic SolA Check Synthesis Route (Not a coupling issue) CaseA->SolA Mech Mechanism: Steric Hindrance u2192 Slow Kinetics u2192 Prolonged Activation of Partner CaseB->Mech SolB SOLUTION: 1. Switch to Oxyma/DIC 2. Use Collidine (TMP) 3. Acid Fluorides Mech->SolB

Figure 1: Diagnostic logic for racemization issues involving hindered amino acids.

Troubleshooting Guide & FAQs

Issue 1: "I am coupling Fmoc-Cys(Trt)-OH to H-Aib-Resin, and the Cysteine is racemizing."

Diagnosis: The steric bulk of the Aib (aminoisobutyric acid) amine makes it a poor nucleophile. The activated Cysteine sits in solution too long, allowing base-catalyzed proton abstraction at the Cys


-carbon.

Corrective Protocol:

  • Change Coupling System: Avoid HATU/DIEA for Cysteine/Histidine couplings to hindered amines. The basic environment promotes racemization.

  • Recommended Reagents: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1] This creates a neutral/acidic activation environment (pH ~6-7) rather than the basic environment of aminium salts (pH >9), significantly reducing base-catalyzed racemization [4, 5].

  • Microwave Assistance: Use controlled microwave heating (max 75°C for standard AAs, but 50°C for Cys/His ) to accelerate the nucleophilic attack, reducing the "time-window" for racemization [6].

Issue 2: "My coupling yield is low (<50%) despite using HATU."

Diagnosis: Steric clash. The gem-dimethyl effect of the


-methyl group creates a "protective shield" around the amine. Standard active esters (OBt/OAt) may be too bulky to penetrate this shield effectively.

Corrective Protocol (The Acid Fluoride Method): Acid fluorides are smaller and more reactive electrophiles than OAt/Oxyma esters, making them ideal for penetrating steric shields without adding base [1].

Protocol: In-Situ Acid Fluoride Activation

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

  • Stoichiometry: 4 eq Amino Acid : 4 eq TFFH : 8 eq DIEA.

  • Solvent: DMF or NMP.[1][2]

  • Mechanism: Converts the carboxylic acid to an Acid Fluoride (-COF).

  • Advantage: Highly reactive toward hindered amines; minimal racemization if the activation time is kept short.

Issue 3: "I am activating an -methyl AA (e.g., Fmoc- -Me-Phe-OH) and it won't couple to the next residue."

Diagnosis: While the


-methyl AA doesn't racemize, it forms a highly stable 5(4H)-oxazolone intermediate. Because of the Thorpe-Ingold effect (angle compression by the methyl groups), this ring closes rapidly and is very reluctant to open [7].

Corrective Protocol:

  • Force Conditions: You need a highly reactive nucleophile and high temperature.

  • Reagent: HATU or COMU with HOAt.

  • Base: Use 2,4,6-Trimethylpyridine (Collidine) instead of DIEA. Collidine is a weaker, non-nucleophilic base that minimizes side reactions while supporting the coupling [8].

  • Double Coupling: Perform the coupling twice for 1 hour each at 75°C (if no Cys/His present).

Comparative Data: Coupling Reagents for Hindered Systems[1][2][4]

The following table summarizes the risk profile of common reagents when dealing with


-methyl amino acids.
Reagent SystemActivation SpeciesSteric PenetrationRacemization Risk*Recommended For
DIC / Oxyma Oxyma EsterHighVery Low First Choice. Cys, His, or preventing partner racemization.
HATU / HOAt / DIEA OAt EsterHighModerateGeneral hindered couplings (non-Cys/His).
COMU / Collidine Oxyma EsterVery HighLowDifficult sequences requiring high power.
TFFH (Acid Fluoride) Acid FluorideMaximum LowExtremely hindered junctions (e.g., Aib-Aib).

*Risk refers to the racemization of the PARTNER amino acid, not the


-methyl AA itself.

Mechanism of Action (Visualized)

Understanding why the partner racemizes is key to prevention.

Racemization cluster_0 The Trap cluster_1 The Cause AA1 Activated AA (Fmoc-Xaa-OBt) Oxazolone Oxazolone Formation AA1->Oxazolone Slow Reaction Window Nucleophile u03b1-Methyl AA (H2N-C(Me)-CO-) AA1->Nucleophile Coupling (BLOCKED) Base Base (DIEA) Racemate Racemized Oxazolone Oxazolone->Racemate Base removes Hu03b1 Sterics Steric Shield (Methyl Group) Nucleophile->Sterics caption Figure 2: The Kinetic Trap. The steric shield of the u03b1-methyl AA blocks rapid coupling, leaving the activated AA exposed to base-catalyzed racemization.

Standard Operating Procedure (SOP): The "Safe" Protocol

Objective: Couple Fmoc-Leu-OH to H-Aib-Peptide-Resin without racemizing Leucine.

  • Preparation:

    • Swell resin in DMF (30 min).[3]

    • Calculate reagents: 3.0 eq Fmoc-Leu-OH, 3.0 eq Oxyma Pure , 3.0 eq DIC .

  • Pre-activation (Cold):

    • Dissolve Fmoc-Leu-OH and Oxyma Pure in minimal DMF.

    • Add DIC.[1][3][4]

    • Critical: Let stand for 2-3 minutes. This forms the active ester before it meets the hindered amine.

  • Coupling:

    • Add mixture to the resin.[3]

    • Do NOT add DIEA or NMM. (This is a base-free coupling).

    • Agitate for 2 hours at Room Temperature OR 15 mins at 75°C (Microwave).

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) rather than the Kaiser test, as Aib is a difficult amine to detect.

  • Capping:

    • If reaction is incomplete, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

References

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • HighFine. (2024).[1] A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.Link

  • CEM Corporation. (2024).[6] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[6]Link

  • Merck Millipore (Novabiochem). (2009). Oxyma Pure: The non-explosive alternative to HOBt.[1][7]Link

  • Albericio, F., et al. (2018). Avoiding epimerization in peptide synthesis.[2][5][8][9] Bachem Webinar Series. Link

  • BenchChem. (2025).[3] Managing Steric Hindrance in Peptide Synthesis.[3][9]Link

  • Thieme Connect. (2022). Highly Sterically Hindered Peptide Bond Formation between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Disubstituted 
    
    
    
    -Amino Acids.[9]Link
  • Carpino, L. A., et al. (2004).[8] Effect of Base on Racemization.[1][10][11] J. Org. Chem. (Cited via HighFine). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of α-Methyl-D-3-fluorophenylalanine Purity using LC-MS

Introduction: The Critical Role of Purity in Advanced Therapeutics In the landscape of modern drug development, particularly in peptide synthesis, the atomic-level precision of building blocks is paramount. α-Methyl-D-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Advanced Therapeutics

In the landscape of modern drug development, particularly in peptide synthesis, the atomic-level precision of building blocks is paramount. α-Methyl-D-3-fluorophenylalanine is a non-natural amino acid derivative of significant interest. Its incorporation into peptide chains can confer enhanced metabolic stability and modulate biological activity, making it a valuable component in the design of novel therapeutics in fields like oncology and neurology.[1][2] However, the efficacy and, more importantly, the safety of these next-generation drugs are directly contingent on the purity of their constituent parts.

The presence of even minute impurities—be they structural isomers, byproducts from synthesis, or the incorrect enantiomer—can drastically alter a drug's pharmacological profile and potentially introduce toxicity.[3][4] This guide provides a comprehensive framework for the validation of α-Methyl-D-3-fluorophenylalanine purity, establishing a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will dissect the causality behind experimental choices and objectively compare this gold-standard technique against other analytical alternatives, providing researchers and drug development professionals with the technical insights required to ensure the integrity of their work.

The Analytical Challenge: Defining the Impurity Profile

Effective purity analysis begins with understanding what to look for. For a synthetically derived amino acid like α-Methyl-D-3-fluorophenylalanine, impurities can arise from several sources:

  • Process-Related Impurities: Incomplete reactions or side-reactions during the multi-step synthesis can lead to structural analogues or precursors.[5]

  • Starting Material Impurities: Impurities present in the initial reagents can carry through the synthetic process.

  • Enantiomeric Impurities: The most critical impurity is often the opposite enantiomer, α-Methyl-L -3-fluorophenylalanine. The stereochemistry of amino acids is fundamental to their biological function, and the presence of the incorrect enantiomer can lead to inactive or even antagonistic effects.[3][4]

  • Degradation Products: Instability during storage or handling can lead to the formation of degradants.[6][7]

Our chosen analytical method must therefore be not only sensitive enough to detect trace components but also specific enough to resolve and identify these varied and often closely related compounds.

The Gold Standard: A Validated LC-MS/MS Method

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this application due to its unparalleled sensitivity, specificity, and applicability to non-volatile, polar compounds like amino acids.[8][9] The mass spectrometer acts as a highly specific detector, able to confirm the identity of the analyte and its impurities by their mass-to-charge ratio (m/z), while the liquid chromatography component separates them in time.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and M10.[10][11][12]

Instrumentation & Reagents:

  • Liquid Chromatograph: A UHPLC (Ultra-High Performance Liquid Chromatography) system for high-resolution separation.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer, capable of Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

  • Analytical Column: A chiral stationary phase (CSP) column, such as an amylose-based Chiralpak column, is essential for separating the D- and L-enantiomers in a single run.

  • Reagents: LC-MS grade acetonitrile, methanol, water, and ammonium formate.

Chromatographic Conditions (Example):

  • Column: Chiralpak IE-3 (3 µm, 2.1 x 150 mm)

  • Mobile Phase A: 10 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 2 µL

Causality: A chiral column is selected to directly resolve the D- and L-enantiomers without requiring complex derivatization steps, which can introduce their own impurities and variability.[13][14] The use of a volatile buffer like ammonium formate makes the mobile phase compatible with the mass spectrometer's electrospray ionization source.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • Analyte (α-Methyl-D-3-fluorophenylalanine): Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 152.1 (Loss of HCOOH)

    • Enantiomer (L-isomer): Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 152.1 (Same as analyte, separated by chromatography)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300°C).

Causality: MRM is chosen over a simple full scan or selected ion monitoring (SIM) because it provides a second dimension of specificity. By monitoring a specific fragmentation pathway (precursor → product), we significantly reduce chemical noise and can confidently detect the analyte even at very low levels, a necessity for impurity profiling.[8]

Method Validation Workflow

The objective of validation is to provide documented evidence that the method is fit for its intended purpose.[10]

Caption: A streamlined workflow for the validation of an LC-MS purity method.

Validation Parameters Explained:

  • Specificity: The cornerstone of a purity assay. This is confirmed by analyzing a blank (matrix), a sample of the analyte, and the analyte spiked with known potential impurities (including the L-enantiomer). The goal is to demonstrate that each component gives a distinct chromatographic peak with no interference.[10]

  • Linearity & Range: A calibration curve is prepared by analyzing the primary standard at a minimum of five concentrations. A linear response (R² > 0.99) demonstrates a direct relationship between concentration and instrument response over a defined range.

  • Accuracy: Assessed by the spike/recovery method. A known amount of analyte is added to a blank sample matrix and analyzed. The result should be close to the expected value (typically 90-110% recovery for impurities).

  • Precision: Measures the closeness of agreement between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay): Multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-assay): Analysis by different operators on different days or with different instruments. The relative standard deviation (RSD) should typically be below 15%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. This is critical for setting specification limits for impurities.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, column temperature, and flow rate. The results should remain unaffected, demonstrating the method's suitability for routine use.

Data Presentation

All validation data should be summarized in clear tables for easy review and to support the validation report.

Table 1: Summary of Validation Data for Impurity Quantification

Validation ParameterAcceptance CriteriaResultStatus
Linearity (R²) > 0.990.998Pass
Accuracy (% Recovery) 85.0% - 115.0%98.5% at LOQ, 102.1% at High QCPass
Precision (% RSD)
- Repeatability< 15.0%4.2%Pass
- Intermediate Precision< 15.0%6.8%Pass
LOQ (ng/mL) S/N > 101.0 ng/mLPass

Comparative Analysis of Analytical Techniques

While LC-MS is the superior choice, it is instructive to compare it with other common analytical techniques. The selection of a method is often guided by the specific requirements of the analysis, such as the need for routine quality control versus initial structural confirmation.

Table 2: Comparison of Analytical Techniques for Purity Analysis

FeatureLC-MS/MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection.[8]Chromatographic separation followed by UV absorbance detection.[15]Chromatographic separation of volatile compounds followed by mass detection.[16]Nuclear spin resonance in a magnetic field; signal is proportional to molar concentration.
Applicability to Analyte Excellent. Ideal for non-volatile, polar amino acids.Good. Phenylalanine moiety provides a UV chromophore.Poor. Requires derivatization to increase volatility, adding complexity and error.[17]Excellent. Non-destructive and provides structural confirmation.
Sensitivity Very High (pg to fg)Moderate (ng to µg)High (pg)Low (µg to mg)
Specificity Very High. Mass provides definitive identification.Moderate. Relies solely on retention time; co-elution is a risk.Very High. Mass provides definitive identification.High. Unique spectral fingerprint for each molecule.
Chiral Analysis Excellent. Direct analysis using chiral columns.[13]Excellent. Direct analysis using chiral columns.Good. Requires chiral columns or chiral derivatization.Good. Requires chiral shift reagents.
Primary Use Case Definitive purity testing, trace impurity quantification, identification. Routine QC, assay, content uniformity. Residual solvent analysis, analysis of volatile impurities. Structural elucidation, quantification of primary standards without a reference.
Decision-Making for Method Selection

The choice of technique is a function of the analytical goal. The following diagram illustrates a logical decision-making process.

MethodSelection start What is the Analytical Goal? q1 Need to quantify trace impurities (<0.1%)? start->q1 q3 Need absolute quantification or structural confirmation? q1->q3 No lcms Use LC-MS/MS q1->lcms Yes q2 Is the analyte volatile or can be easily derivatized? hplcuv Use HPLC-UV q2->hplcuv No gcms Use GC-MS q2->gcms Yes q3->q2 No nmr Use qNMR q3->nmr Yes

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling alpha-Methyl-D-3-fluorophenylalanine

Executive Safety Analysis (The "Why") Handling alpha-Methyl-D-3-fluorophenylalanine requires a safety protocol that goes beyond standard amino acid hygiene. As a fluorinated analog with an alpha-methyl group, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis (The "Why")

Handling alpha-Methyl-D-3-fluorophenylalanine requires a safety protocol that goes beyond standard amino acid hygiene. As a fluorinated analog with an alpha-methyl group, this compound presents two distinct pharmacological and chemical risks that dictate our PPE strategy:

  • Metabolic Stability (The Alpha-Methyl Effect): The substitution of the alpha-hydrogen with a methyl group creates steric hindrance that significantly retards enzymatic degradation (specifically by transaminases and decarboxylases). If absorbed, this compound may exhibit a prolonged biological half-life compared to natural phenylalanine.

  • Bioactivity & Fluorination: The 3-fluoro substitution alters the electronic profile and lipophilicity of the phenyl ring. While standard SDS data classifies similar analogs as Irritants (H315, H319, H335) , the precautionary principle mandates we treat this as a potentially bioactive probe with unknown systemic toxicity.

Core Directive: Prevent inhalation of particulates and dermal absorption, particularly when the compound is solvated in penetrating carriers like DMSO or DMF.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation dynamics of the compound in both its solid state and common peptide synthesis solvents.

A. Respiratory Protection[1][2][3][4][5][6][7]
  • Standard Operation: Work within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Containment: If weighing must occur on an open bench (not recommended), use a P100 Particulate Respirator .

    • Reasoning: The particle size of lyophilized amino acids can be extremely fine (<10 µm), allowing deep lung penetration where the fluorinated motif may induce irritation.

B. Dermal Protection (Glove Selection)
  • Dry Solid Handling: Nitrile Rubber (minimum 5 mil thickness) .

    • Validation: Dry amino acids do not permeate nitrile.

  • Solution Phase (DMSO/DMF): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Laminate (Silver Shield®) or Butyl Rubber if extensive contact with DMF is expected.

    • Critical Insight: Standard nitrile gloves degrade rapidly (15-30 mins) when exposed to DMF or DMSO, which are common solvents for this compound. These solvents act as "skin vehicles," carrying the fluorinated amino acid through the glove and into the bloodstream.

C. Ocular Protection[2]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on standard safety glasses if working with solutions. A splash of fluorinated phenylalanine in DMF can cause severe ocular uptake.

Operational Workflow & Engineering Controls

This workflow visualizes the critical decision points for containment and waste segregation.

G Start START: Reagent Retrieval RiskCheck Risk Assessment: Solid vs. Solution? Start->RiskCheck Solid SOLID PHASE (Weighing/Aliquot) RiskCheck->Solid Powder Solution SOLUTION PHASE (Synthesis/Assay) RiskCheck->Solution Dissolved Hood Engineering Control: Fume Hood Required Solid->Hood PPE_Sol PPE Upgrade: Double Glove (Nitrile + Laminate) Solution->PPE_Sol Static Static Control: Use Ionizer/Antistatic Gun Hood->Static Prevent Aerosol Waste DISPOSAL: Halogenated Waste Stream Hood->Waste Liquid Waste Static->Waste Residues PPE_Sol->Hood

Figure 1: Operational logic flow emphasizing the escalation of PPE during solution-phase handling and the mandatory segregation into halogenated waste streams.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer (Solid State)
  • Static Neutralization: Fluorinated amino acids are often fluffy and prone to static charge. Use an antistatic gun or polonium strip inside the balance draft shield to prevent the powder from "jumping" and aerosolizing.

  • Taring: Tare the weighing boat before adding the compound. Do not return excess compound to the stock vial to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Note: Alcohol wipes may not effectively solubilize zwitterionic amino acids.

Phase 2: Solubilization (Critical Risk Point)
  • Solvent Choice: If using DMF (Dimethylformamide) or DMSO, acknowledge that these solvents penetrate skin and carry solutes with them.

  • Technique: Add solvent to the solid, not solid to the solvent, to minimize splash potential.

  • Spill Response: If a solution spill occurs on gloves, remove gloves immediately , wash hands, and re-glove. Do not wait for breakthrough.

Waste Disposal & Decontamination[8][9]

Proper disposal is a legal and environmental requirement, specifically due to the fluorine content.

Waste CategorySegregation RuleRationale
Solid Waste Hazardous Solid Do not place in regular trash. Label as "Fluorinated Organic Solid."
Liquid Waste Halogenated Solvent The presence of the Fluorine atom (F) classifies this as halogenated waste.[1] Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid elevating disposal costs for the entire container.
Sharps/Glass Chemically Contaminated Syringes or vials containing residues must go into chemically contaminated sharps bins.

Decontamination Solution: For bench cleaning, use a 5% Sodium Bicarbonate solution followed by water. The mild base helps solubilize the carboxylic acid moiety of the amino acid, facilitating removal.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.[1] Temple University.[1] [Link]

Sources

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